N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine: is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a trichlorophenoxy group attached to an ethyl chain, which is further connected to a propan-2-amine moiety. It is a colorless to pale yellow liquid that is stable at room temperature and soluble in various organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with an excess of propylamine. The reaction is carried out in an amination reactor with continuous stirring and heating to a specific temperature. The reaction usually takes 8-10 hours, followed by a holding period of 1-2 hours to ensure complete reaction. The product is then isolated by vacuum distillation and purified through washing and extraction with toluene .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized as a raw material in the production of surfactants, defoamers, and coagulants.
Wirkmechanismus
The mechanism of action of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine
- N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride
Comparison: While N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine shares structural similarities with these compounds, it is unique in its specific amine group positioning, which influences its reactivity and applications. The presence of the trichlorophenoxy group imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C11H14Cl3NO |
---|---|
Molekulargewicht |
282.6 g/mol |
IUPAC-Name |
N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H14Cl3NO/c1-7(2)15-3-4-16-11-9(13)5-8(12)6-10(11)14/h5-7,15H,3-4H2,1-2H3 |
InChI-Schlüssel |
BORIVIBPUVFMQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCOC1=C(C=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.